3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
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Overview
Description
3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid: is a heterocyclic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid, followed by cyclization to form the oxazine ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid serves as a valuable building block for the construction of more complex heterocyclic compounds .
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: Due to its biological activities, this compound is being explored for therapeutic applications. It has been studied as a potential lead compound for the development of new drugs targeting specific diseases .
Industry: In the materials science field, this compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings .
Mechanism of Action
The exact mechanism of action of 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby modulating biological activity .
Comparison with Similar Compounds
- 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Comparison: Compared to similar compounds, 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is unique due to its specific oxazine ring structure and carboxylic acid functional group. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
1256836-67-5 |
---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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